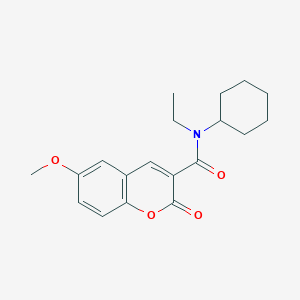

N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide

説明

N-Cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative featuring a 2H-chromene (coumarin) core substituted with a 6-methoxy group, a 2-oxo moiety, and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with cyclohexyl and ethyl groups, conferring steric bulk and lipophilicity. Coumarin derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

特性

IUPAC Name |

N-cyclohexyl-N-ethyl-6-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-3-20(14-7-5-4-6-8-14)18(21)16-12-13-11-15(23-2)9-10-17(13)24-19(16)22/h9-12,14H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNFVIRVSJJBAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the chromene derivative with an appropriate amine (cyclohexylamine and ethylamine) in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of thioethers or secondary amines.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide as an anticancer agent. Research indicates that derivatives of chromene compounds exhibit cytotoxic effects against various cancer cell lines.

| Study | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (breast cancer) | 15.4 | Induction of apoptosis | |

| A549 (lung cancer) | 12.8 | Inhibition of proliferation |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis.

Pharmacological Insights

N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has shown promise in various pharmacological contexts:

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties, potentially useful in neurodegenerative diseases like Alzheimer's.

| Study | Model Used | Neuroprotection (%) | Mechanism |

|---|---|---|---|

| PC12 cells | 75% | Reduction of oxidative stress |

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several bacterial strains, showing significant inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Material Science Applications

In addition to biological applications, N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide can also be utilized in material science, particularly in the development of polymers and coatings due to its unique chemical structure.

Polymer Synthesis

The compound can serve as a monomer in the synthesis of novel polymeric materials with enhanced thermal and mechanical properties.

Coating Formulations

In coating applications, it can improve adhesion and durability due to its functional groups that interact favorably with substrates.

作用機序

The mechanism of action of N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.

類似化合物との比較

N-(2-Carboxyphenyl)-6-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide (36b)

- Structure : Features a 2-carboxyphenyl group on the amide nitrogen and a 6-methoxy substituent.

- Synthesis: Prepared via condensation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid chloride with 2-aminobenzoic acid, yielding 59–69% .

- Properties :

N-(3,5-Dimethylphenyl)-3-Oxo-3H-Benzo[f]Chromene-2-Carboxamide (5a)

N,N-Dibenzyl-6-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide

- Structure : Di-benzyl groups on the amide nitrogen.

6-Bromo-N-(2-Methylcyclohexyl)-2-Oxo-2H-Chromene-3-Carboxamide

- Structure : Bromine at position 6 and a 2-methylcyclohexyl substituent.

Yield Considerations :

- Aryl-substituted analogues (e.g., 5a) achieve higher yields (74.4%) compared to bulky aliphatic derivatives due to reduced steric hindrance during coupling .

- The target compound’s cyclohexyl-ethyl substituents may lower yields relative to aryl analogues due to steric challenges.

Physicochemical Properties

Melting Points

- Aryl-Substituted : Higher melting points (e.g., 5a: 277°C) due to π-π stacking and hydrogen bonding.

- Aliphatic-Substituted : Lower melting points (e.g., 36b: 124°C) due to reduced crystallinity. The target compound’s cyclohexyl-ethyl groups may result in a melting point between 150–200°C, depending on purity .

Spectral Data

Solubility

- Lipophilicity : Cyclohexyl and ethyl groups enhance lipid solubility compared to polar aryl or carboxyphenyl substituents .

生物活性

N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, exploring its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H25NO4 |

| Molecular Weight | 391.47 g/mol |

| InChI | InChI=1S/C24H25NO4/c1-28... |

| InChIKey | OXVYUJRJJRWWAG-UHFFFAOYSA-N |

These properties indicate a complex structure that may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. It has shown significant cytotoxic effects against various cancer cell lines, including:

- Human breast adenocarcinoma (MCF-7)

- Acute lymphoblastic leukemia (CEM-13)

- Melanoma (MEL-8)

For instance, compounds derived from similar chromene structures demonstrated IC50 values in the micromolar range against MCF-7 cells, indicating effective inhibition of cell proliferation and induction of apoptosis through mechanisms involving caspase activation .

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry assays have revealed that these compounds can trigger apoptosis in a dose-dependent manner, particularly by increasing caspase 3/7 activity. This suggests that N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide may act as a potent inducer of programmed cell death in cancer cells .

Other Biological Activities

Beyond anticancer effects, this compound may possess other biological activities, including:

- Antimicrobial properties : Potential efficacy against Gram-negative bacteria.

- Neuroprotective effects : Similar derivatives have shown promise in inhibiting neurodegenerative processes by modulating amyloid-beta aggregation and cholinesterase activity .

Study 1: Anticancer Efficacy

In a study examining the cytotoxic effects of various chromene derivatives, N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide was found to exhibit significant activity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin. The study indicated that the presence of electron-withdrawing groups at specific positions on the aromatic ring enhanced biological potency .

Study 2: Neuroprotective Properties

Another investigation into modified chromene derivatives demonstrated that compounds similar to N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide could inhibit butyrylcholinesterase (BuChE) and showed significant neuroprotective effects in vitro. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。